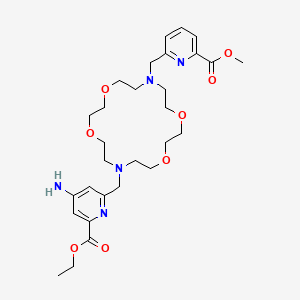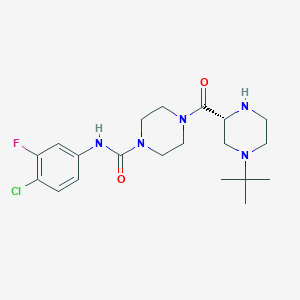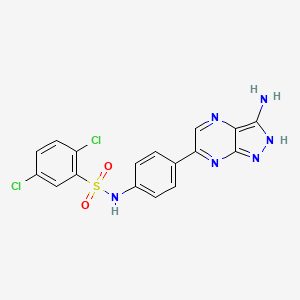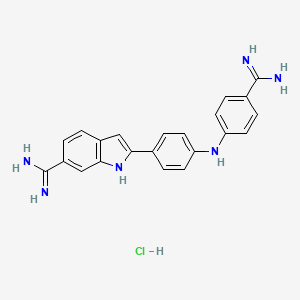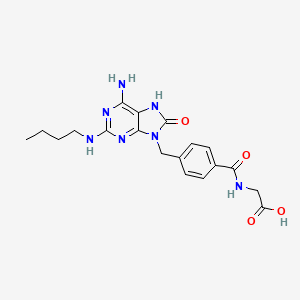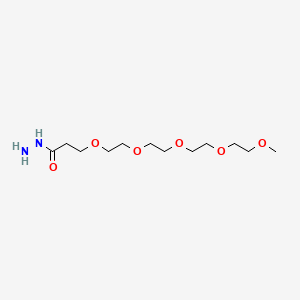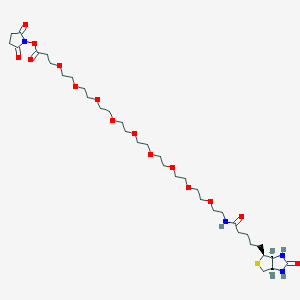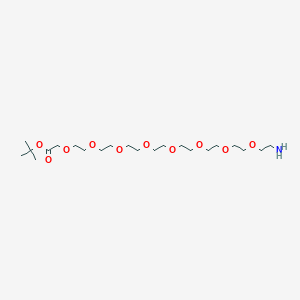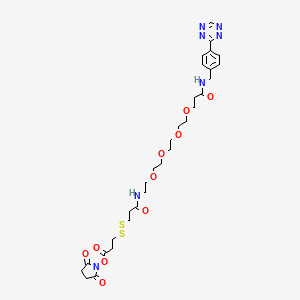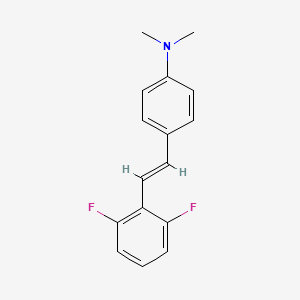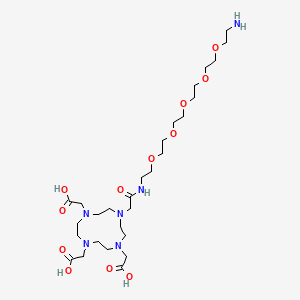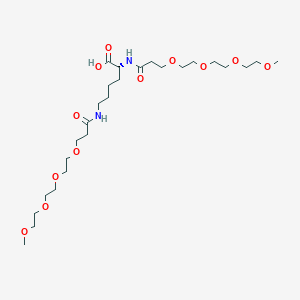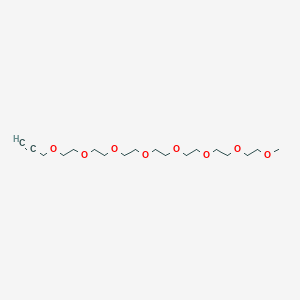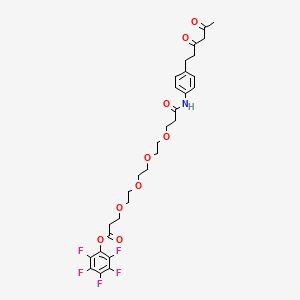
Diketone-PEG4-PFP ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diketone-PEG4-PFP ester is a multifunctional compound widely used in the field of pharmaceutical research and development. It is composed of a diketone group and a pentafluorophenyl ester group, which makes it highly reactive and suitable for various conjugation and bioconjugation processes. This compound is particularly valuable in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diketone-PEG4-PFP ester typically involves the following steps:
Formation of the Diketone Group: The diketone group is synthesized through a series of organic reactions, often starting with the oxidation of a suitable precursor.
Attachment of the PEG4 Spacer: The polyethylene glycol (PEG) spacer is introduced to enhance the solubility and biocompatibility of the compound. This step usually involves the reaction of the diketone intermediate with a PEG4 derivative.
Introduction of the Pentafluorophenyl Ester Group: The final step involves the esterification of the PEG4-diketone intermediate with pentafluorophenol, resulting in the formation of the pentafluorophenyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to optimize reaction rates and product stability.
Purification Techniques: Utilizing chromatography and recrystallization methods to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Diketone-PEG4-PFP ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The pentafluorophenyl ester group is highly reactive towards nucleophiles, such as primary amines, leading to the formation of amide bonds.
Oxidation and Reduction: The diketone group can participate in oxidation and reduction reactions, altering its chemical state and reactivity.
Hydrolysis: The ester group can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the ester bond.
Common Reagents and Conditions
Nucleophiles: Primary amines are commonly used to react with the pentafluorophenyl ester group.
Oxidizing and Reducing Agents: Various agents, such as hydrogen peroxide for oxidation and sodium borohydride for reduction, are used depending on the desired reaction.
Hydrolysis Conditions: Acidic or basic aqueous solutions are employed to induce hydrolysis.
Major Products Formed
Amides: Formed through nucleophilic substitution reactions with primary amines.
Hydrolyzed Products: Resulting from the cleavage of the ester bond under hydrolytic conditions.
Scientific Research Applications
Diketone-PEG4-PFP ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules, such as PROTACs, which are designed to degrade specific proteins.
Biology: Facilitates the study of protein-protein interactions and the development of targeted therapies.
Medicine: Plays a crucial role in drug discovery and development, particularly in the design of molecules that can selectively degrade disease-causing proteins.
Industry: Employed in the production of bioconjugates and other specialized compounds for various industrial applications.
Mechanism of Action
The mechanism of action of Diketone-PEG4-PFP ester involves its ability to form stable amide bonds with primary amines. This reactivity is primarily due to the presence of the pentafluorophenyl ester group, which is highly electrophilic and readily reacts with nucleophiles. The diketone group can also participate in redox reactions, further enhancing the compound’s versatility in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
Diketone-PEG4-NHS ester: Similar in structure but contains an N-hydroxysuccinimide ester group instead of a pentafluorophenyl ester group.
Diketone-PEG4-Maleimide: Contains a maleimide group, which reacts with thiols instead of amines.
Diketone-PEG4-Azide: Features an azide group, which can undergo click chemistry reactions with alkynes.
Uniqueness
Diketone-PEG4-PFP ester is unique due to its pentafluorophenyl ester group, which provides greater stability and reactivity compared to other ester groups. This makes it particularly suitable for applications requiring high efficiency and specificity in amide bond formation.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[3-[4-(3,5-dioxohexyl)anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34F5NO9/c1-19(37)18-22(38)7-4-20-2-5-21(6-3-20)36-23(39)8-10-41-12-14-43-16-17-44-15-13-42-11-9-24(40)45-30-28(34)26(32)25(31)27(33)29(30)35/h2-3,5-6H,4,7-18H2,1H3,(H,36,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNZZHGXYBSDRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CCC1=CC=C(C=C1)NC(=O)CCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34F5NO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
